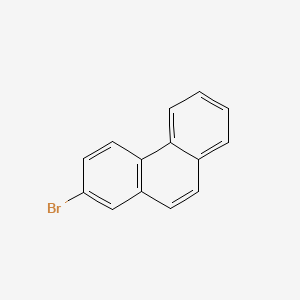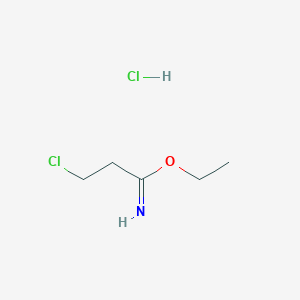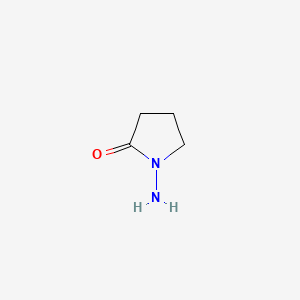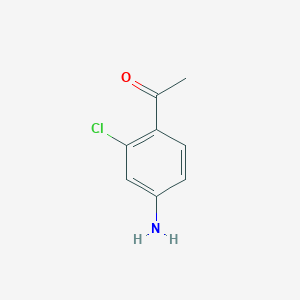
1-(4-氨基-2-氯苯基)乙酮
描述
1-(4-Amino-2-chlorophenyl)ethanone, also known as 2-Amino-4-chlorophenylacetone, is a synthetic organic compound with a molecular formula of C8H8ClNO. It is a white crystalline solid with a melting point of 118-122°C. It is soluble in water and ethanol, and slightly soluble in chloroform and acetone. It is used as a starting material in the synthesis of various compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
科学研究应用
Application in Chemistry: Synthesis of Schiff Base Metal Complexes
Summary of the Application
“1-(4-Amino-2-chlorophenyl)ethanone” is used in the synthesis of Schiff base metal complexes. These complexes are derived from 1-(4-Chlorophenyl)ethanone and m-Hydroxyaniline (HL 1) and Phenylethanone and m-Hydroxyaniline (HL 2). The complexes and the ligands were characterized using various methods .
Methods of Application or Experimental Procedures
The complexes were synthesized using reported methods. They were characterized using solubility, melting point, molar conductance, and spectra compares of FTIR and Uv-visible. The solidity shows that the best solvents for all the complexes is DMSO and sparingly soluble in methanol and ethanol .
Results or Outcomes Obtained
The IR data for the HL 1 shows that its coordination with metal ions in monodendated manner via the azomethine N-Donor site whereas the HL 2 has coordinated to the metal ions in monodentate manner too via the azomethine N-Donor site . The Uv-visible spectra data hinted a significant information concerning the geometry and structure of the complexes which indicated that some of the complexes are octahedral and others are square planner in shape . The activity confirmed that chelation increases antibacterial activity .
General Chemical Properties
Summary of the Application
“1-(4-Amino-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO. It’s also known by other names such as Ethanone, 1-(4-chlorophenyl)-, and 4’-Chloroacetophenone .
Methods of Application or Experimental Procedures
This compound can be identified and analyzed using various techniques such as electron ionization mass spectrometry . It’s also possible to view its 3D structure using Java or Javascript .
Results or Outcomes Obtained
The compound has a molecular weight of 154.594 . Its InChIKey, which is a unique identifier for chemical substances, is BUZYGTVTZYSBCU-UHFFFAOYSA-N .
属性
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDKRVMIBKYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508441 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-chlorophenyl)ethanone | |
CAS RN |
72531-23-8 | |
| Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

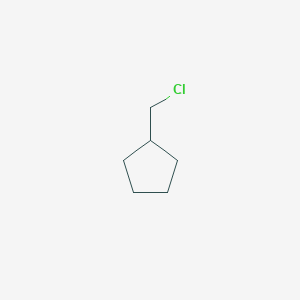
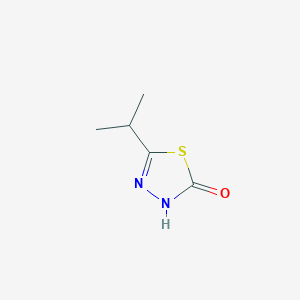
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
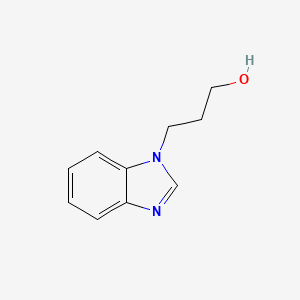
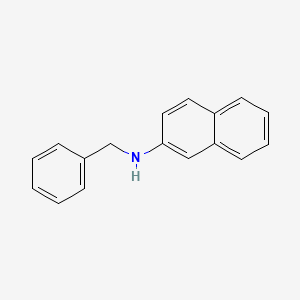
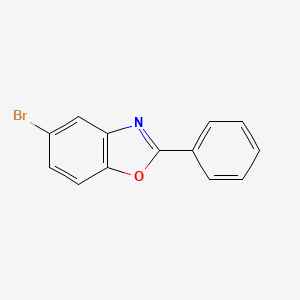
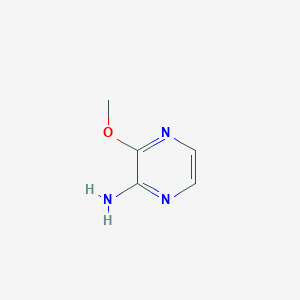
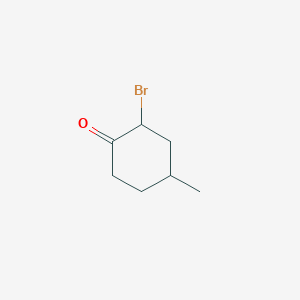
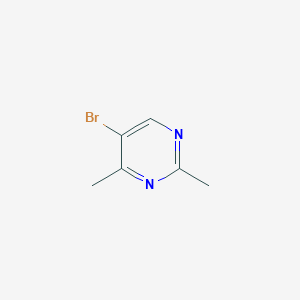
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)
